molecular formula C14H11ClN2 B13753407 4-Phenyl-cinnoline hcl

4-Phenyl-cinnoline hcl

Cat. No.: B13753407
M. Wt: 242.70 g/mol
InChI Key: NLFMILGTWWICBX-UHFFFAOYSA-N
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Description

4-Phenyl-cinnoline hydrochloride is a heterocyclic aromatic compound that belongs to the cinnoline family Cinnolines are bicyclic compounds containing a benzene ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-cinnoline hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the cinnoline ring. This can be achieved through various methods, including the Pfitzinger reaction, which involves the condensation of an o-aminobenzophenone with a nitrile.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 4-Phenyl-cinnoline hydrochloride may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free conditions, recyclable catalysts) are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-cinnoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the cinnoline ring to dihydrocinnoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, dihydrocinnoline derivatives, and various substituted cinnolines .

Scientific Research Applications

4-Phenyl-cinnoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-cinnoline hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.

    Phthalazine: An isomer of cinnoline with nitrogen atoms at different positions.

Uniqueness

4-Phenyl-cinnoline hydrochloride is unique due to the presence of the phenyl group at the 4-position, which enhances its chemical reactivity and biological activity compared to other cinnoline derivatives. This structural feature contributes to its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

4-phenylcinnoline;hydrochloride

InChI

InChI=1S/C14H10N2.ClH/c1-2-6-11(7-3-1)13-10-15-16-14-9-5-4-8-12(13)14;/h1-10H;1H

InChI Key

NLFMILGTWWICBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32.Cl

Origin of Product

United States

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